5-Ethynyl-2-methyl-N-phenylbenzamide is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. It is classified under the category of benzamide derivatives, which are known for their diverse biological activities. The compound's systematic name reflects its structural components: an ethynyl group, a methyl group, and a phenyl group attached to a benzamide backbone.
5-Ethynyl-2-methyl-N-phenylbenzamide falls within the broader category of organic compounds known as amides, specifically aromatic amides due to the presence of an aromatic ring in its structure. This classification is significant as it influences the compound's reactivity and interaction with biological systems.
The synthesis of 5-Ethynyl-2-methyl-N-phenylbenzamide typically involves several key steps:
The reaction conditions for these steps typically require careful control of temperature and pressure to optimize yield and purity. The use of solvents like dichloromethane or dimethylformamide may also be employed to dissolve reactants and facilitate reactions.
The molecular structure of 5-Ethynyl-2-methyl-N-phenylbenzamide features:
This arrangement contributes to its unique properties and reactivity.
Key structural data includes:
5-Ethynyl-2-methyl-N-phenylbenzamide can participate in various chemical reactions:
These reactions are often facilitated by specific reagents or catalysts, such as palladium for coupling reactions or various oxidizing agents for oxidation processes.
The mechanism of action for 5-Ethynyl-2-methyl-N-phenylbenzamide involves its interaction with biological targets:
Further studies are necessary to elucidate specific molecular targets and pathways involved in its biological activity.
While specific physical properties such as density and boiling point are not universally documented, it is essential to note that compounds similar in structure often exhibit significant stability under standard laboratory conditions.
Key chemical properties include:
These properties influence its behavior in various chemical environments and applications.
5-Ethynyl-2-methyl-N-phenylbenzamide has potential applications in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Its derivatives have been explored for antiviral activities and other therapeutic effects . Research continues into optimizing its structure for enhanced biological activity and reduced side effects.
The BCR-ABLT315I "gatekeeper" mutation represents a major therapeutic challenge in chronic myeloid leukemia (CML), conferring resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) like imatinib and nilotinib. This mutation substitutes isoleucine for threonine at residue 315, creating steric hindrance that blocks inhibitor binding while preserving ATP affinity [3]. 5-Ethynyl-2-methyl-N-phenylbenzamide (designated AKE-72 in recent studies) overcomes this resistance through strategic structural modifications:
Biochemical profiling confirms AKE-72 achieves single-digit nanomolar inhibition (IC₅₀ = 9 nM) against BCR-ABLT315I, surpassing early inhibitors like imatinib (IC₅₀ > 1,000 nM) and rivaling third-generation agent ponatinib [2]. This efficacy arises from the compound's ability to bind the active conformation of BCR-ABL, bypassing the conformational constraints exploited by T315I-mediated resistance [3].
Table 1: Inhibition Profile of 5-Ethynyl-2-methyl-N-phenylbenzamide Against BCR-ABL Mutants
Mutant Type | IC₅₀ (nM) | Comparative Efficacy vs. Ponatinib |
---|---|---|
Wild-type (WT) | < 0.5 | 2-fold higher potency |
T315I | 9 | Comparable |
Q252H | 2.1 | Superior |
Y253H | 3.7 | Superior |
M351T | 1.8 | Superior |
Data derived from biochemical kinase assays [2]
Beyond T315I, 5-Ethynyl-2-methyl-N-phenylbenzamide exhibits pan-inhibitory activity against diverse BCR-ABL mutants through multi-faceted molecular interactions:
Notably, AKE-72 maintains low nanomolar IC₅₀ values (1.8–4.3 nM) against clinically relevant compound mutants such as G250E/E255V and F317L/V299L. This broad coverage stems from its balanced affinity for both the ATP-binding pocket and allosteric sites near the catalytic domain, reducing the probability of resistance emergence [2] [3].
Molecular Conformational Binding Dynamics:
5-Ethynyl-2-methyl-N-phenylbenzamide enhances efficacy of second-generation TKIs (e.g., nilotinib, dasatinib) by targeting resistance mechanisms at complementary molecular levels:
Table 2: Synergistic Combinations for Overcoming BCR-ABL Resistance
Combination Partner | Target Profile | Resistance Mechanisms Addressed |
---|---|---|
Nilotinib | DFG-out specific | P-loop mutations (G250E, Y253H) |
Dasatinib | SRC/ABL dual inhibitor | Activation loop mutations (H396P) |
Bosutinib | ABL/SRC/KIT inhibitor | Phosphotransferase domain mutations |
Mechanistic synergy inferred from structural and kinetic analyses [3]
In cellular models (Ba/F3 cells), AKE-72 combinations with nilotinib reduce mutant cell viability by >90% at concentrations where single agents achieve ≤50%. This synergy is attributed to orthogonal binding kinetics that prevent competitive displacement by mutant kinases [2] [3].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: